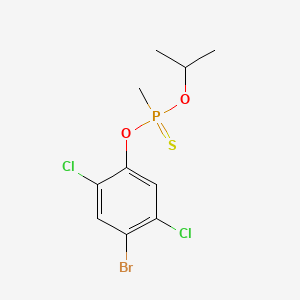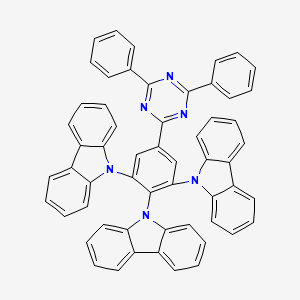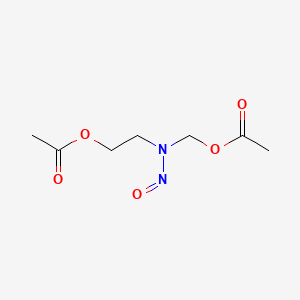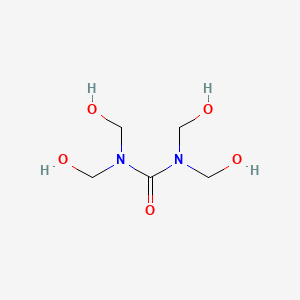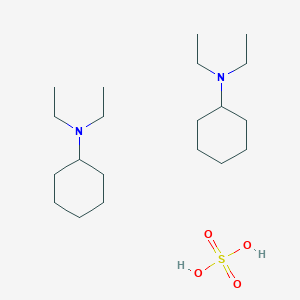
N,N-diethylcyclohexanamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcyclohexanamine; sulfuric acid is a compound formed by the combination of N,N-diethylcyclohexanamine and sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,N-diethylcyclohexanamine; sulfuric acid typically involves the reaction of N,N-diethylcyclohexanamine with sulfuric acid. One common method is the continuous sulfation process, where N,N-diethylcyclohexanamine is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C. The resulting product is then neutralized with a base to form the final compound .
Industrial Production Methods
In industrial settings, the production of N,N-diethylcyclohexanamine; sulfuric acid often involves the use of large-scale reactors and continuous production lines. The process typically includes the sulfation of alcohols with sulfur trioxide, followed by neutralization with N,N-diethylcyclohexanamine. This method ensures high efficiency and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcyclohexanamine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of N,N-diethylcyclohexanamine .
Scientific Research Applications
N,N-diethylcyclohexanamine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products
Mechanism of Action
The mechanism of action of N,N-diethylcyclohexanamine; sulfuric acid involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also interact with biological membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethylcyclohexanamine; sulfuric acid include:
N,N-dimethylcyclohexylamine: A related amine with similar surfactant properties.
Sulfuric acid, monododecyl ester: Another surfactant with similar chemical properties
Uniqueness
N,N-diethylcyclohexanamine; sulfuric acid is unique due to its specific combination of N,N-diethylcyclohexanamine and sulfuric acid, which imparts distinct surfactant properties and enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
65087-20-9 |
|---|---|
Molecular Formula |
C20H44N2O4S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;sulfuric acid |
InChI |
InChI=1S/2C10H21N.H2O4S/c2*1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h2*10H,3-9H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
BGBIUUBEZRRSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
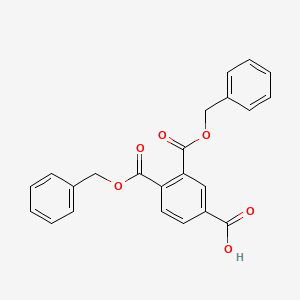
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
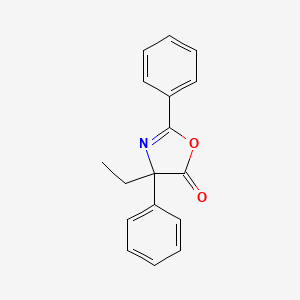
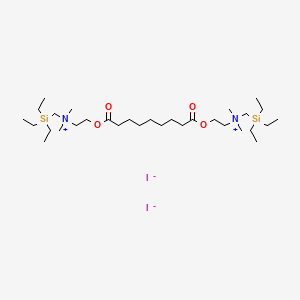
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
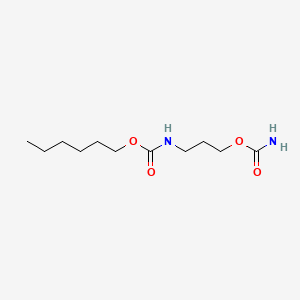
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
